Bienvenue dans la boutique en ligne BenchChem!

Hydroxycitric acid

ATP-citrate lyase inhibition Stereospecificity De novo lipogenesis

Why accept uncontrolled variability? Only the (-)-enantiomer of hydroxycitric acid competitively inhibits ATP-citrate lyase (ACLY) with defined substrate-competitive binding confirmed by 2.20 Å X-ray crystallography. Racemic or mixed-isomer preparations introduce inactive stereoisomers that confound enzymology and in vivo data. For metabolic studies, the calcium-potassium double salt (HCA-SX) delivers 2.9-fold higher peak plasma levels than standard calcium salts, enabling reproducible systemic exposure. Insist on ≥98% purity with chiral HPLC certification. This is not a commodity—it is a stereochemically defined research tool.

Molecular Formula C6H8O8
Molecular Weight 208.12 g/mol
CAS No. 4373-35-7
Cat. No. B8106672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxycitric acid
CAS4373-35-7
Molecular FormulaC6H8O8
Molecular Weight208.12 g/mol
Structural Identifiers
SMILESC(C(=O)O)C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C6H8O8/c7-2(8)1-6(14,5(12)13)3(9)4(10)11/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13)/t3-,6+/m1/s1
InChIKeyZMJBYMUCKBYSCP-CVYQJGLWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxycitric Acid (CAS 4373-35-7) for Weight Management: Biochemical Profile and Procurement Specifications


Hydroxycitric acid (HCA; CAS 4373-35-7), a citric acid derivative, occurs naturally in the fruit rind of Garcinia cambogia and related Garcinia species. The biologically active isomer, (-)-hydroxycitric acid, functions as a competitive inhibitor of ATP-citrate lyase (ACLY), the cytosolic enzyme catalyzing the extramitochondrial cleavage of citrate to oxaloacetate and acetyl-CoA [1]. Among the four stereoisomers of hydroxycitrate—(+)- and (-)-hydroxycitric acid, and (+)- and (-)-allo-hydroxycitric acid—only (-)-hydroxycitric acid demonstrates significant inhibitory activity against ACLY, while other isomers exhibit weak or negligible effects on this enzyme system [2]. This stereochemical specificity establishes a foundational quality control requirement for procurement: only the (-)-enantiomer provides the intended biochemical activity, necessitating stereospecific analytical methods for identity and purity verification in research and industrial applications.

Hydroxycitric Acid Procurement Risks: Why Salt Form, Stereochemistry, and Bioavailability Preclude Generic Substitution


Generic substitution of hydroxycitric acid preparations without verification of salt form, stereochemical composition, or formulation-specific bioavailability introduces substantial variability in experimental outcomes. (-)-Hydroxycitric acid exists as multiple salt forms with markedly different aqueous solubility profiles; calcium-bound HCA (HCA-Ca) exhibits poor aqueous solubility (<50%) and limited oral bioavailability, whereas the calcium-potassium double salt (HCA-SX, Super CitriMax®) demonstrates complete water solubility and significantly enhanced systemic exposure [1]. Stereochemical substitution presents an equally critical failure point: among the four naturally occurring hydroxycitrate isomers, only (2S,3S)-2-hydroxycitrate effectively binds ACLY in an orientation identical to the native substrate citrate [2], while other isomers show either no substrate activity or weak inhibition that is inconsistent across enzyme systems [3]. Procurement of racemic mixtures or improperly characterized botanical extracts lacking stereospecific analytical certification thus introduces uncontrolled variability that cannot be reconciled with published efficacy data derived from defined (-)-HCA preparations.

Hydroxycitric Acid Comparative Evidence: Quantified Differentiation in Stereospecific Enzyme Inhibition, Bioavailability, and Clinical Outcomes


Stereospecific ACLY Inhibition: (-)-Hydroxycitrate vs. Other Isomers and Synthetic ACLY Inhibitors

The inhibitory activity of hydroxycitrate against ATP-citrate lyase (ACLY) is strictly stereospecific. Among the four hydroxycitrate isomers tested, only (-)-hydroxycitrate (2S,3S-2-hydroxycitrate) demonstrates high-potency competitive inhibition of ACLY. In contrast, (+)-hydroxycitrate and the allo-hydroxycitrate isomers exhibit either weak inhibition or serve as substrates for citrate lyase rather than inhibitors [1]. Crystallographic data confirm that (2S,3S)-2-hydroxycitrate binds human ACLY in an orientation identical to the native substrate citrate, with the pro-S carboxylate positioned to accept a phosphoryl group from catalytic His760—a binding mode not achieved by the other stereoisomers [2]. For procurement, this establishes that stereochemical purity, specifically (-)-HCA content, is a non-negotiable specification; racemic or mixed-isomer preparations will exhibit significantly attenuated ACLY inhibition due to competitive interference from inactive isomers.

ATP-citrate lyase inhibition Stereospecificity De novo lipogenesis

Bioavailability Differentiation: HCA Calcium-Potassium Double Salt (HCA-SX) vs. HCA Calcium Salt (HCA-Ca)

The salt form of hydroxycitric acid directly determines its aqueous solubility and systemic absorption, creating a critical procurement decision point. HCA bound solely to calcium (HCA-Ca) exhibits poor aqueous solubility (<50%) and limited oral bioavailability, whereas the calcium-potassium double salt (HCA-SX, commercially as Super CitriMax®) achieves complete water solubility. In a direct comparative pharmacokinetic study in Albino Wistar rats, oral administration of HCA-SX (1000 mg/kg) produced a peak plasma concentration (Cmax) of 37.3 μg/mL, which was significantly higher (p = 0.031) than the Cmax of 12.93 μg/mL observed with HCA-Ca at an equivalent dose. The total systemic exposure (AUC) for HCA-SX was 65.55, representing approximately 94% greater bioavailability compared to HCA-Ca (AUC 33.80) [1]. This ~2.9-fold enhancement in peak plasma concentration translates directly to improved in vivo efficacy in obesity models and appetite suppression studies [2].

Bioavailability Pharmacokinetics Salt form optimization

Distinct Mode of ACLY Inhibition: (-)-Hydroxycitrate Binding Geometry vs. Synthetic ACLY Inhibitors

The crystallographic binding orientation of (-)-hydroxycitrate at human ACLY reveals a unique competitive inhibition mechanism that differentiates it from synthetic ACLY inhibitors. At 2.20 Å resolution, (2S,3S)-2-hydroxycitrate binds in the citrate-binding domain (residues 248-421) in an orientation identical to the native substrate citrate. Critically, the pro-S carboxylate of the inhibitor is positioned to accept a phosphoryl group from His760—the catalytic histidine that undergoes phosphorylation during the ACLY reaction cycle [1]. This structural mimicry of the substrate, rather than allosteric modulation or irreversible covalent modification, establishes a mechanistically defined and reversible inhibition profile. In contrast, synthetic ACLY inhibitors such as BMS-303141 (IC50 0.13 μM) achieve higher potency but through different binding interactions , potentially altering off-target profiles. The (-)-hydroxycitrate-citrate binding equivalence enables predictable competitive inhibition kinetics (Ki 8 μM for free acid; Ki 50-100 μM for lactone form) [2], which is valuable for studies requiring reversible, substrate-competitive enzyme modulation.

ATP-citrate lyase X-ray crystallography Competitive inhibition

Clinical Efficacy in NAFLD: HCA plus Calorie Restriction vs. Calorie Restriction Alone

In a randomized controlled trial of 44 overweight/obese women with nonalcoholic fatty liver disease (NAFLD), supplementation with HCA (dose and formulation not specified in abstract) plus a calorie-restricted diet (CRD) for eight weeks produced a significantly greater reduction in visceral adipose tissue (VAT) compared to CRD alone. The intervention group exhibited a VAT reduction of -0.49 kg, whereas the control group receiving only CRD achieved a reduction of -0.37 kg (p = 0.024 between groups) [1]. This 32% greater reduction in VAT—a metabolically active fat depot strongly associated with hepatic steatosis and cardiometabolic risk—occurred despite both groups showing similar reductions in total body weight and waist circumference. Additionally, the HCA group demonstrated significant decreases in fat mass (p = 0.044) and muscle mass (p = 0.024) that were not observed in the CRD-only group [1]. In a separate eight-week trial in 40 overweight/obese women with NAFLD, HCA plus CRD produced significantly greater improvements in fasting blood sugar, triglycerides, LDL-C, and HDL-C compared to CRD alone, with a statistically significant between-group difference in the TG/HDL-C ratio (p = 0.004) [2].

NAFLD Visceral adipose tissue Clinical trial

Meta-Analysis Weight Loss Effect Size: HCA vs. Placebo

A 2020 systematic review and dose-response meta-analysis of randomized controlled trials quantified the weight loss effect attributable to hydroxycitric acid (HCA) supplementation. Across included RCTs, HCA produced a mean weight reduction of -0.88 kg (95% confidence interval: -1.75 to -0.01 kg) compared to placebo [1]. This effect size, while modest in absolute terms, is statistically significant and comparable in magnitude to certain other dietary supplement interventions for weight management. For procurement decision-making, this meta-analytic estimate establishes a benchmark efficacy expectation: HCA-containing formulations should demonstrate weight loss in the range of approximately 0.9 kg over study durations typically ranging from 4 to 12 weeks [1]. Formulations that fail to achieve this effect size in comparative testing may indicate bioavailability limitations, inadequate (-)-HCA stereochemical purity, or suboptimal dosing.

Weight loss Meta-analysis Effect size

Hydroxycitric Acid Procurement: Research and Industrial Applications Based on Differentiated Evidence


In Vivo Obesity and Metabolic Studies Requiring High Oral Bioavailability

For rodent models of diet-induced obesity and metabolic syndrome, procurement of the calcium-potassium double salt formulation (HCA-SX, Super CitriMax®) is indicated to ensure reproducible systemic exposure. Evidence from direct comparative pharmacokinetic studies demonstrates that HCA-SX achieves 2.9-fold higher peak plasma concentration (37.3 μg/mL vs. 12.93 μg/mL) and 94% greater total exposure (AUC 65.55 vs. 33.80) than calcium salt HCA [1]. This bioavailability advantage is essential for studies investigating dose-response relationships or requiring plasma HCA concentrations sufficient to engage ACLY in peripheral tissues. Procurement of HCA-Ca for in vivo studies introduces uncontrolled pharmacokinetic variability and may necessitate unrealistically high oral doses to achieve therapeutic plasma levels, potentially confounding safety interpretations [1] [2].

Enzymology Studies Requiring Structurally Validated Substrate-Competitive ACLY Inhibitor

For biochemical investigations of ATP-citrate lyase mechanism or screening assays requiring a reversible, substrate-competitive inhibitor, procurement of stereochemically pure (-)-hydroxycitrate is essential. X-ray crystallographic data at 2.20 Å resolution confirm that (2S,3S)-2-hydroxycitrate binds human ACLY in an orientation identical to the native substrate citrate, with the pro-S carboxylate positioned to interact with catalytic His760 [1]. This structurally defined competitive binding mode enables precise experimental control over enzyme activity in vitro and provides a mechanistic baseline for interpreting inhibitor screening results. In contrast, procurement of mixed-isomer HCA or racemic preparations introduces confounding variables from inactive stereoisomers that exhibit weak or inconsistent ACLY inhibition [2]. Researchers should verify stereochemical purity via chiral HPLC or polarimetry and specify (-)-HCA content ≥98% for reproducible enzymology data [2].

Clinical Trial Supply for NAFLD and Metabolic Liver Disease Interventions

For randomized controlled trials investigating metabolic liver disease, particularly NAFLD, procurement of HCA with defined (-)-enantiomer content and validated analytical certification is indicated. Clinical evidence from two independent RCTs in women with NAFLD demonstrates that HCA supplementation added to caloric restriction produces significantly greater reductions in visceral adipose tissue (-0.49 kg vs. -0.37 kg, p = 0.024) [1] and improvements in fasting blood glucose, triglycerides, LDL-C, and HDL-C compared to caloric restriction alone [2]. The TG/HDL-C ratio, a validated marker of atherogenic dyslipidemia, improved significantly more in the HCA group (p = 0.004) [2]. For trial supply procurement, specifications should include: HPLC-verified HCA content, stereochemical confirmation of (-)-HCA isomer, and salt form documentation, as bioavailability differences between salt forms [3] will affect clinical outcomes. Given the eight-week intervention period in published NAFLD trials [1] [2], procurement should include sufficient material for full trial duration plus retention samples for post-hoc analytical verification.

Quality Control and Analytical Method Development for Dietary Supplement Testing

For analytical laboratories developing or validating methods for HCA quantification in dietary supplements and functional foods, procurement of high-purity (-)-hydroxycitric acid reference standard (≥98%) is required. Validated UPLC-MS/MS methods for quantifying (-)-HCA in human plasma, using DL-malic acid-2,3,3-d3 as internal standard with simple protein precipitation, provide a benchmark for bioanalytical method development [1]. For product quality control, HPLC methods with photodiode array detection (HPLC-PDA) using reversed-phase columns enable quantification of HCA content in botanical extracts and finished dosage forms [2]. The Chinese national standard GB/T 33412-2016 provides an official HPLC methodology for HCA determination in biological products including oral liquids, capsules, and granules [3]. Procurement of reference standards with documented stereochemical purity is essential for method validation, as chiral separation is required to distinguish active (-)-HCA from inactive stereoisomers that may co-elute under non-chiral HPLC conditions [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxycitric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.